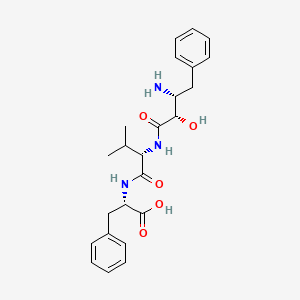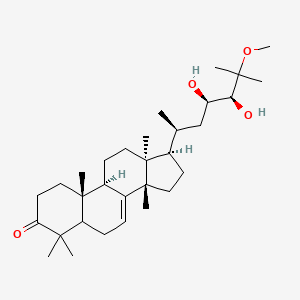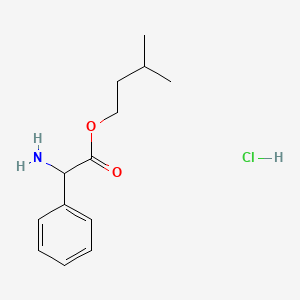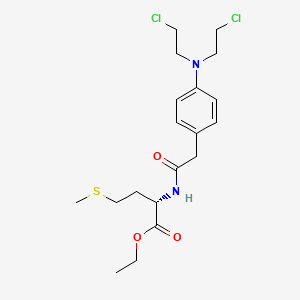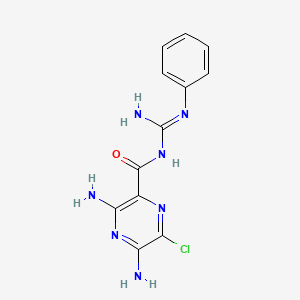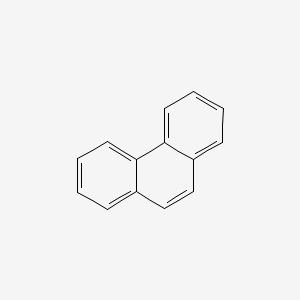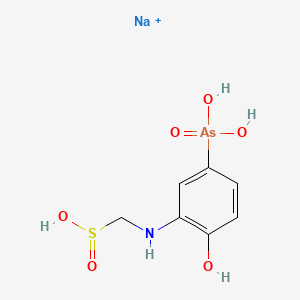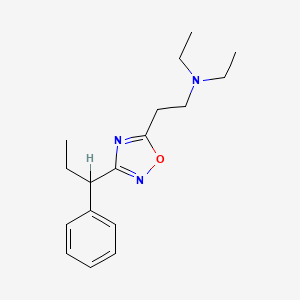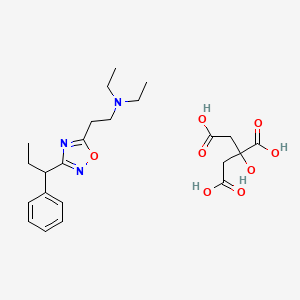
CHEMBL298246
Vue d'ensemble
Description
La norcantharidine est un composé synthétique dérivé de la cantharidine, un ingrédient actif présent dans la médecine traditionnelle chinoise. Elle est connue pour ses puissantes propriétés anticancéreuses et a été utilisée en clinique en Chine pour le traitement de divers cancers, notamment les cancers du foie et de l'estomac . La norcantharidine est un dérivé déméthylé de la cantharidine, ce qui réduit sa toxicité tout en conservant son efficacité thérapeutique .
Applications De Recherche Scientifique
Norcantharidin has a wide range of scientific research applications, including:
Mécanisme D'action
Norcantharidin exerts its effects through multiple molecular targets and pathways. It induces apoptosis by activating caspase enzymes and disrupting mitochondrial membrane potential . Norcantharidin also inhibits cell proliferation by blocking the cell cycle at various stages. Key signaling pathways involved include the PI3K/Akt/NF-κB pathway, which regulates cell survival and apoptosis . Additionally, norcantharidin modulates the expression of matrix metalloproteinases and adhesion molecules, inhibiting tumor invasion and metastasis .
Similar Compounds:
Cantharidin: The parent compound of norcantharidin, known for its potent anticancer activity but with higher toxicity.
Disodium Cantharidinate: A derivative of cantharidin with reduced toxicity and enhanced water solubility.
Sodium Demethylcantharidate: Another derivative with improved pharmacokinetic properties
Uniqueness of Norcantharidin: Norcantharidin stands out due to its balanced profile of high anticancer activity and reduced toxicity compared to cantharidin. Its ability to target multiple signaling pathways and its potential for use in combination therapies make it a valuable compound in cancer treatment .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Norcantharidin has shown potential multi-target anticancer activities . It has been found to interact with various enzymes and proteins, playing a significant role in biochemical reactions . For instance, it has been reported to interact with matrix metalloproteinases (MMPs) and adhesion molecules .
Cellular Effects
Norcantharidin has demonstrated inhibitory effects on the proliferation of many tumor cells in vitro and in vivo . It has been used to treat hepatic cancer, gastric cancer, and leucopenia patients in China for many years . It has shown to effectively inhibit the proliferation of many tumor cells, including hepatoma HepG2, SMMC-7721, BEL-7402, gallbladder cancer GBC-SD cells, colon cancer CT26 and HT29 cells, breast cancer cells, leukemia K562 and HL-60 cells, melanoma A375 cells, and oral cancer KB cells .
Molecular Mechanism
It has been found to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of Norcantharidin vary with different dosages in animal models
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La norcantharidine est synthétisée par déméthylation de la cantharidine. Le procédé implique l'utilisation de réactifs tels que l'hydroxyde de sodium ou l'hydroxyde de potassium dans des conditions contrôlées pour éliminer les groupes méthyles de la cantharidine . La réaction se produit généralement dans un milieu aqueux ou alcoolique à des températures élevées pour assurer une déméthylation complète.
Méthodes de production industrielle : La production industrielle de norcantharidine suit des voies de synthèse similaires, mais à plus grande échelle. Le procédé implique l'utilisation de réacteurs de grande capacité et une surveillance continue des conditions réactionnelles pour garantir une qualité de produit constante. Le produit final est purifié par cristallisation ou chromatographie pour obtenir les niveaux de pureté souhaités .
Analyse Des Réactions Chimiques
Types de réactions : La norcantharidine subit diverses réactions chimiques, notamment :
Oxydation : La norcantharidine peut être oxydée pour former différents dérivés, qui peuvent avoir des activités biologiques distinctes.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels de la norcantharidine, modifiant potentiellement ses propriétés pharmacologiques.
Réactifs et conditions courants :
Oxydation : Des réactifs tels que le peroxyde d'hydrogène ou le permanganate de potassium sont couramment utilisés dans des conditions acides ou basiques.
Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium aluminium sont utilisés à des températures contrôlées.
Substitution : Divers nucléophiles, tels que les amines ou les thiols, peuvent être utilisés dans les réactions de substitution dans des conditions appropriées.
Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la norcantharidine ayant des applications thérapeutiques potentielles. Ces dérivés sont souvent évalués pour leurs activités anticancéreuses, anti-inflammatoires et autres activités pharmacologiques .
4. Applications de la recherche scientifique
La norcantharidine a un large éventail d'applications de recherche scientifique, notamment :
Chimie : La norcantharidine et ses dérivés sont étudiés pour leurs propriétés chimiques uniques et leur potentiel en tant que blocs de construction pour des molécules plus complexes.
Médecine : La norcantharidine est utilisée en clinique pour traiter des cancers tels que les cancers du foie, de l'estomac et du côlon.
5. Mécanisme d'action
La norcantharidine exerce ses effets par le biais de multiples cibles moléculaires et voies. Elle induit l'apoptose en activant les enzymes caspases et en perturbant le potentiel de la membrane mitochondriale . La norcantharidine inhibe également la prolifération cellulaire en bloquant le cycle cellulaire à différents stades. Les principales voies de signalisation impliquées comprennent la voie PI3K/Akt/NF-κB, qui régule la survie cellulaire et l'apoptose . De plus, la norcantharidine module l'expression des métalloprotéinases matricielles et des molécules d'adhésion, inhibant l'invasion tumorale et les métastases .
Composés similaires :
Cantharidine : Le composé parent de la norcantharidine, connu pour sa puissante activité anticancéreuse mais avec une toxicité plus élevée.
Cantharidinate disodique : Un dérivé de la cantharidine avec une toxicité réduite et une solubilité dans l'eau accrue.
Demethylcantharidinate de sodium : Un autre dérivé avec des propriétés pharmacocinétiques améliorées
Unicité de la norcantharidine : La norcantharidine se distingue par son profil équilibré de forte activité anticancéreuse et de toxicité réduite par rapport à la cantharidine. Sa capacité à cibler plusieurs voies de signalisation et son potentiel d'utilisation dans des thérapies combinées en font un composé précieux dans le traitement du cancer .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Norcantharidin can be achieved through a series of chemical reactions starting from commercially available starting materials.", "Starting Materials": [ "2,5-dioxo-3-hexene-1,6-dioic acid", "methylamine", "thionyl chloride", "sodium hydride", "ethyl iodide", "sodium borohydride", "acetic anhydride", "acetic acid" ], "Reaction": [ "2,5-dioxo-3-hexene-1,6-dioic acid is reacted with thionyl chloride to form the corresponding acid chloride.", "The acid chloride is then treated with methylamine to form the corresponding amide.", "The resulting amide is then reduced with sodium borohydride to form the corresponding amine.", "The amine is then reacted with ethyl iodide to form the corresponding ethylated amine.", "The ethylated amine is treated with sodium hydride to form the corresponding enolate.", "The enolate is then reacted with acetic anhydride to form the corresponding acetylated product.", "Finally, the acetylated product is deacetylated with acetic acid to form Norcantharidin." ] } | |
| 29745-04-8 | |
Formule moléculaire |
C8H8O4 |
Poids moléculaire |
168.15 g/mol |
Nom IUPAC |
(1R,7S)-4,10-dioxatricyclo[5.2.1.02,6]decane-3,5-dione |
InChI |
InChI=1S/C8H8O4/c9-7-5-3-1-2-4(11-3)6(5)8(10)12-7/h3-6H,1-2H2/t3-,4+,5?,6? |
Clé InChI |
JAABVEXCGCXWRR-LAXKNYFCSA-N |
SMILES isomérique |
C1C[C@H]2C3C([C@@H]1O2)C(=O)OC3=O |
SMILES |
C1CC2C3C(C1O2)C(=O)OC3=O |
SMILES canonique |
C1CC2C3C(C1O2)C(=O)OC3=O |
Apparence |
Solid powder |
Pictogrammes |
Irritant |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
4,7-epoxyisobenzofuran-1,3-dione, hexahydro-, (3a-alpha, 4beta, 7beta, 7a-alpha)- demethylcantharate norcantharidin norcantharidin, (3aalpha,4beta,7beta,7aalpha)-isomer sodium norcantharidate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


